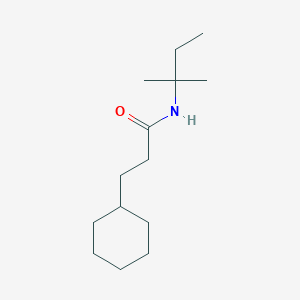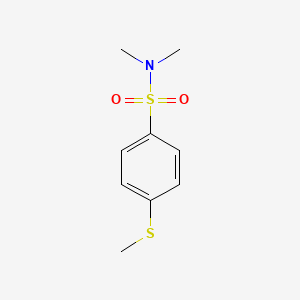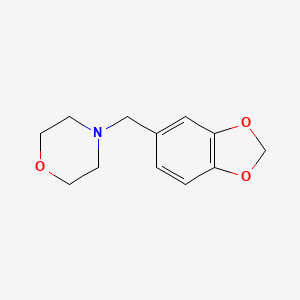
1-acetyl-4-(2-nitrobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-4-(2-nitrobenzyl)piperazine is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential applications as a drug candidate. This molecule is a piperazine derivative that has been shown to exhibit a variety of biological activities, including antiviral, antibacterial, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 1-acetyl-4-(2-nitrobenzyl)piperazine is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is through the inhibition of enzymes involved in viral replication or bacterial cell wall synthesis. Another proposed mechanism is through the disruption of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-4-(2-nitrobenzyl)piperazine can have a variety of biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent. In addition, 1-acetyl-4-(2-nitrobenzyl)piperazine has been shown to reduce inflammation in animal models, indicating that it may have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-acetyl-4-(2-nitrobenzyl)piperazine in lab experiments is its broad range of biological activities. This compound has been shown to exhibit antiviral, antibacterial, anticancer, and anti-inflammatory properties, making it a versatile tool for researchers. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several potential future directions for research related to 1-acetyl-4-(2-nitrobenzyl)piperazine. One area of interest is the development of more potent derivatives of this compound that can be used as drug candidates. Another area of research could focus on elucidating the mechanism of action and identifying specific targets for this compound. Finally, there is potential for 1-acetyl-4-(2-nitrobenzyl)piperazine to be used in combination with other drugs or therapies to enhance their efficacy.
Métodos De Síntesis
1-acetyl-4-(2-nitrobenzyl)piperazine can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-nitrobenzaldehyde with piperazine in the presence of acetic anhydride and a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
1-acetyl-4-(2-nitrobenzyl)piperazine has been the subject of numerous scientific studies due to its potential as a drug candidate. One area of research has focused on its antiviral properties, particularly against the human immunodeficiency virus (HIV). Studies have shown that this compound can inhibit the replication of HIV by targeting the viral integrase enzyme.
In addition to its antiviral properties, 1-acetyl-4-(2-nitrobenzyl)piperazine has also been shown to exhibit antibacterial activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has been found to disrupt bacterial cell membranes, leading to cell death.
Propiedades
IUPAC Name |
1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-11(17)15-8-6-14(7-9-15)10-12-4-2-3-5-13(12)16(18)19/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCOVLQYOTVGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5815839.png)
![N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5815842.png)
![4-amino-7-ethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5815856.png)
![ethyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5815865.png)

![N-(4-methylbenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5815878.png)



![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5815897.png)
![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5815898.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B5815930.png)
![4-(dipropylamino)benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5815936.png)
